
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6Cl2FNO4S. It is characterized by the presence of dichloro, nitro, and sulfonyl fluoride functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,6-dichlorobenzene followed by sulfonylation and fluorination reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethane moiety, leading to the formation of sulfonic acids.
Scientific Research Applications
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with biological molecules, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is often irreversible, making the compound a potent inhibitor of serine proteases and other enzymes .
Comparison with Similar Compounds
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds such as:
- 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride
- 2-(2,6-Dichloro-4-nitrophenyl)ethane-1-sulfonyl fluoride
- 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl chloride
These compounds share similar structural features but differ in their reactivity and applications. The presence of different substituents on the aromatic ring can significantly influence their chemical behavior and biological activity .
Properties
Molecular Formula |
C8H6Cl2FNO4S |
---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-nitrophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H6Cl2FNO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2 |
InChI Key |
WWGNEXPTRMOQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CCS(=O)(=O)F)Cl |
Origin of Product |
United States |
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